(2R)-2-Amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one
(2R)-2-Amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one
A-304121 is a histamine H(3) receptor.
Brand Name:
Vulcanchem
CAS No.:
360551-71-9
VCID:
VC0516510
InChI:
InChI=1S/C20H29N3O3/c1-15(21)20(25)23-12-10-22(11-13-23)9-2-14-26-18-7-5-17(6-8-18)19(24)16-3-4-16/h5-8,15-16H,2-4,9-14,21H2,1H3/t15-/m1/s1
SMILES:
CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N
Molecular Formula:
C20H29N3O3
Molecular Weight:
359.5 g/mol
(2R)-2-Amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one
CAS No.: 360551-71-9
Inhibitors
VCID: VC0516510
Molecular Formula: C20H29N3O3
Molecular Weight: 359.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 360551-71-9 |
---|---|
Product Name | (2R)-2-Amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one |
Molecular Formula | C20H29N3O3 |
Molecular Weight | 359.5 g/mol |
IUPAC Name | (2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one |
Standard InChI | InChI=1S/C20H29N3O3/c1-15(21)20(25)23-12-10-22(11-13-23)9-2-14-26-18-7-5-17(6-8-18)19(24)16-3-4-16/h5-8,15-16H,2-4,9-14,21H2,1H3/t15-/m1/s1 |
Standard InChIKey | KPXVCGPCRXEDLT-OAHLLOKOSA-N |
Isomeric SMILES | C[C@H](C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N |
SMILES | CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N |
Canonical SMILES | CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N |
Appearance | Solid powder |
Description | A-304121 is a histamine H(3) receptor. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-((3-(4-(2-aminopropanoyl)-1-piperazinyl)propoxy)phenyl)cyclopropylmethanone A 304121 A-304121 A304121 |
Reference | 1: Pan JB, Yao BB, Miller TR, Kroeger PE, Bennani YL, Komater VA, Esbenshade TA, Hancock AA, Decker MW, Fox GB. Evidence for tolerance following repeated dosing in rats with ciproxifan, but not with A-304121. Life Sci. 2006 Aug 29;79(14):1366-79. PubMed PMID: 16730751. 2: Fox GB, Esbenshade TA, Pan JB, Radek RJ, Krueger KM, Yao BB, Browman KE, Buckley MJ, Ballard ME, Komater VA, Miner H, Zhang M, Faghih R, Rueter LE, Bitner RS, Drescher KU, Wetter J, Marsh K, Lemaire M, Porsolt RD, Bennani YL, Sullivan JP, Cowart MD, Decker MW, Hancock AA. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. J Pharmacol Exp Ther. 2005 Apr;313(1):176-90. PubMed PMID: 15608077. 3: Yao BB, Sharma R, Cassar S, Esbenshade TA, Hancock AA. Cloning and pharmacological characterization of the monkey histamine H3 receptor. Eur J Pharmacol. 2003 Dec 15;482(1-3):49-60. PubMed PMID: 14660004. 4: Faghih R, Phelan K, Esbenshade TA, Miller TR, Kang CH, Krueger KM, Yao BB, Fox GB, Bennani YL, Hancock AA. D-alanine piperazine-amides: novel non-imidazole antagonists of the histamine H3 receptor. Inflamm Res. 2003 Apr;52 Suppl 1:S47-8. PubMed PMID: 12755406. 5: Yao BB, Witte DG, Miller TR, Krueger KM, Carr TL, Kang CH, Faghih R, Bennani YL, Esbenshade TA, Hancock AA. In vitro pharmacological properties of two novel non-imidazole H3 receptor (H3R) antagonists. Inflamm Res. 2003 Apr;52 Suppl 1:S45-6. PubMed PMID: 12755405. 6: Fox GB, Pan JB, Faghih R, Esbenshade TA, Lewis A, Bitner RS, Black LA, Bennani YL, Decker MW, Hancock AA. Identification of novel H3 receptor (H3R) antagonists with cognition enhancing properties in rats. Inflamm Res. 2003 Apr;52 Suppl 1:S31-2. PubMed PMID: 12755398. 7: Esbenshade TA, Krueger KM, Miller TR, Kang CH, Denny LI, Witte DG, Yao BB, Fox GB, Faghih R, Bennani YL, Williams M, Hancock AA. Two novel and selective nonimidazole histamine H3 receptor antagonists A-304121 and A-317920: I. In vitro pharmacological effects. J Pharmacol Exp Ther. 2003 Jun;305(3):887-96. PubMed PMID: 12606603. 8: Fox GB, Pan JB, Radek RJ, Lewis AM, Bitner RS, Esbenshade TA, Faghih R, Bennani YL, Williams M, Yao BB, Decker MW, Hancock AA. Two novel and selective nonimidazole H3 receptor antagonists A-304121 and A-317920: II. In vivo behavioral and neurophysiological characterization. J Pharmacol Exp Ther. 2003 Jun;305(3):897-908. PubMed PMID: 12606600. 9: Faghih R, Dwight W, Black L, Liu H, Gentles R, Phelan K, Esbenshade TA, Ireland L, Miller TR, Kang CH, Krueger KM, Fox GB, Hancock AA, Bennani YL. Structure-activity relationships of non-imidazole H(3) receptor ligands. Part 2: binding preference for D-amino acids motifs. Bioorg Med Chem Lett. 2002 Aug 5;12(15):2035-7. PubMed PMID: 12113836. |
PubChem Compound | 9906860 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume